molecular formula C16H24Cl3N3O2 B13388725 4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride

4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride

Cat. No.: B13388725
M. Wt: 396.7 g/mol
InChI Key: XTDUQSNNHMKNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bendamustine hydrochloride involves multiple steps. One of the key steps includes the reaction of 1-methyl-2-(4’-ethyl butyrate)-5-amino-1H-benzimidazole with ethylene oxide in the presence of water, sodium acetate, and acetic acid. This reaction is maintained at 5°C for 5 hours and then overnight at 20°C to yield 4-{5-[bis-(2-hydroxy-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester . This intermediate is then chlorinated using thionyl chloride in chloroform and subsequently hydrolyzed with concentrated hydrochloric acid to produce bendamustine hydrochloride .

Industrial Production Methods: Industrial production methods for bendamustine hydrochloride aim to achieve high purity and yield. The process involves the use of non-hazardous chemicals and is designed to be economical and industrially viable . The crucial conversions and reaction conditions are optimized to ensure the final product has a purity of ≥99% .

Properties

Molecular Formula

C16H24Cl3N3O2

Molecular Weight

396.7 g/mol

IUPAC Name

4-[6-[bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C16H23Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11,15,19H,2-4,7-10H2,1H3,(H,22,23);1H

InChI Key

XTDUQSNNHMKNNY-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC2=C1C=CC(=C2)N(CCCl)CCCl)CCCC(=O)O.Cl

Origin of Product

United States

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